molecular formula C24H24O8 B11133710 methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate

methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate

Cat. No.: B11133710
M. Wt: 440.4 g/mol
InChI Key: COHASGAPJGYRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a synthetic ester derivative featuring a 4-oxobutanoate backbone substituted with two distinct aromatic moieties: a 3,4-dimethoxyphenyl group and a 7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl group. The compound integrates a coumarin (chromen-2-one) scaffold, a structural motif prevalent in natural products and pharmaceuticals due to its diverse biological activities . The 3,4-dimethoxyphenyl substituent is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and receptor binding .

Properties

Molecular Formula

C24H24O8

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxochromen-4-yl)-4-oxobutanoate

InChI

InChI=1S/C24H24O8/c1-13-19(28-2)9-7-15-16(12-22(26)32-23(13)15)17(24(27)31-5)11-18(25)14-6-8-20(29-3)21(10-14)30-4/h6-10,12,17H,11H2,1-5H3

InChI Key

COHASGAPJGYRNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(CC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate can be achieved through multi-step organic synthesis. A typical synthetic route might involve:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Coupling Reactions: The final coupling of the chromenone core with the 3,4-dimethoxyphenyl moiety can be achieved through esterification or other coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the chromenone moiety.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, chromenone derivatives are known for their potential as anti-inflammatory, antioxidant, and anticancer agents. This compound may exhibit similar activities due to its structural features.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could make it a candidate for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate would depend on its specific biological activity. Generally, chromenone derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of methoxy groups may enhance its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture, combining a coumarin core with a dimethoxyphenyl-substituted oxobutanoate. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural Comparison of Key Features

Compound Name / ID Core Structure Key Substituents Functional Groups Notable Features
Target Compound Coumarin (2H-chromen-2-one) - 3,4-Dimethoxyphenyl
- 7-Methoxy-8-methyl
Ester, Ketone Hybrid coumarin-ester; dual methoxy substitution
2-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)phenyl 4-toluenesulfonate Coumarin - 5,7-Dimethoxy
- Tosylate ester
Sulfonate, Ester Sulfonate ester enhances stability; lacks dimethoxyphenyl
Verapamil (4) Phenylalkylamine - Dual 3,4-dimethoxyphenyl
- Propanenitrile
Nitrile, Methoxy Calcium channel blocker; nitrile core differs from ester
2-(3,4-Dimethoxyphenyl)-7-{4-[(dimethylamino)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone - 3,4-Dimethoxyphenyl
- Piperidinyl
Tertiary amine, Methoxy Heterocyclic core; tertiary amine enhances solubility
2-(4-Hydroxy-3-Methoxyphenyl)-2-Oxoethyl 4-Aminobutanoate Simple ester - 4-Hydroxy-3-methoxyphenyl
- Aminobutanoate
Ester, Amine Lacks coumarin; amine group may confer polarity

Key Observations:

Coumarin Derivatives :

  • The target compound’s 7-methoxy-8-methyl substitution on the coumarin core distinguishes it from ’s 5,7-dimethoxy analogue, which features a sulfonate ester . Positional differences in methoxy groups may alter electronic properties and biological interactions.
  • ’s 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid replaces the ester with a carboxylic acid, highlighting how functional group variation impacts reactivity and solubility .

3,4-Dimethoxyphenyl Motif: Shared with Verapamil and pyridopyrimidinone derivatives (), this group is often linked to enhanced membrane permeability and receptor affinity . However, Verapamil’s nitrile core contrasts with the target’s ester, suggesting divergent pharmacological targets.

Heterocyclic Cores: Pyridopyrimidinone derivatives () incorporate nitrogen-rich heterocycles, which may improve water solubility and hydrogen-bonding capacity compared to the coumarin-based target .

Research Implications:

  • The absence of pharmacological data in the evidence precludes direct bioactivity comparisons.
  • Crystallographic tools (e.g., SHELX , ORTEP ) are critical for resolving such complex structures, as validated in ’s geometric parameter analysis .

Biological Activity

Methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate, also known by its IUPAC name 3-(3,4-dimethoxyphenyl)-7-methoxy-2-methylchromen-4-one , is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18O5C_{19}H_{18}O_5 with a molecular weight of approximately 326.3 g/mol. The compound features a chromenone backbone, which is known for its potential therapeutic properties.

Antioxidant Activity

Research indicates that compounds with chromenone structures often exhibit strong antioxidant properties. In vitro assays have demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HT29 (Colon)12Cell cycle arrest at G1 phase
A549 (Lung)18Inhibition of proliferation

Antibacterial Activity

The compound has also been evaluated for antibacterial activity. Studies report that it exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be around 256 µg/mL for both bacterial strains .

Table 2: Antibacterial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus256
Escherichia coli256

Case Study 1: Antitumor Efficacy in Animal Models

In a recent study, animal models bearing tumors were treated with this compound. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as a chemotherapeutic agent .

Case Study 2: Mechanistic Insights into Antibacterial Action

Another study explored the antibacterial mechanism of the compound through molecular docking studies and in vitro assays. It was found that the compound interacts with bacterial DNA gyrase, inhibiting its function and leading to bacterial cell death .

Q & A

Basic: What are the common synthetic routes for methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate?

The synthesis typically involves multi-step organic reactions, including esterification, Friedel-Crafts acylation, and cyclization. For example:

  • Step 1 : Esterification of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid with methanol using acid catalysts (e.g., H₂SO₄) under reflux to form the methyl ester .
  • Step 2 : Coupling with a pre-synthesized coumarin derivative (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl) via nucleophilic substitution or condensation, often employing coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Step 3 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization from ethanol .

Key challenges include controlling regioselectivity during coumarin functionalization and minimizing side reactions from the dimethoxyphenyl group.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8–3.9 ppm) and carbonyl signals (δ ~170–190 ppm). Aromatic protons in the coumarin and dimethoxyphenyl moieties appear between δ 6.5–8.0 ppm .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns coupling patterns .
  • FT-IR : Confirms ester (C=O stretch ~1720 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Basic: What in vitro assays are used to screen its biological activity?

  • Enzyme Inhibition : Assays with kinases or esterases to measure IC₅₀ values (e.g., fluorescence-based assays using substrates like 4-methylumbelliferyl acetate) .
  • Antioxidant Activity : DPPH radical scavenging or FRAP assays to evaluate electron-donating capacity .
  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced: How can reaction conditions be optimized using statistical models like Design of Experiments (DoE)?

  • DoE Workflow :
    • Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) via fractional factorial design .
    • Response Surface Methodology (RSM) : Optimize yield using a central composite design. For example, maximizing esterification efficiency by balancing H₂SO₄ concentration (5–10%) and reflux time (4–8 hrs) .
    • Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis (p < 0.05).
  • Case Study : A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) improved reproducibility and reduced side products in analogous ketone syntheses .

Advanced: How to resolve structural ambiguities in crystallographic data?

  • X-ray Crystallography :
    • Data Collection : Use high-resolution (<1.0 Å) single-crystal data with a diffractometer (e.g., Bruker D8 Venture) .
    • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For disordered methoxy groups, apply restraints (ISOR, DELU) .
    • Visualization : ORTEP-3 for ellipsoid plots to validate anisotropic thermal motion .
  • Example : A coumarin derivative with similar substituents ( ) required TWINABS to correct for twinning, achieving a final R1 < 0.05 .

Advanced: How to address contradictory biological activity data across studies?

  • Method Validation :
    • Assay Standardization : Use positive controls (e.g., ascorbic acid for antioxidant assays) and replicate experiments (n ≥ 3) .
    • Solubility Testing : Quantify compound solubility in DMSO/PBS to ensure consistent dosing .
  • Comparative Analysis :
    • SAR Studies : Compare analogs (e.g., trifluoromethyl vs. methoxy substituents) to isolate structural drivers of activity .
    • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for kinase inhibition) and apply statistical weighting to resolve outliers .

Advanced: What computational methods predict its interaction with biological targets?

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite for binding pose prediction. Use the coumarin core as a pharmacophore anchor .
    • Targets : Prioritize enzymes with hydrophobic active sites (e.g., COX-2, HIV protease) based on the compound’s logP (~2.5) .
  • MD Simulations :
    • Protocol : GROMACS with AMBER force fields to simulate ligand-protein stability over 100 ns. Analyze RMSD and hydrogen bond persistence .
  • Case Study : A trifluoromethyl analog showed enhanced binding to cytochrome P450 due to halogen bonding (distance: 3.2 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.